4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Overview
Description
C.I. Pigment Red 2 is a synthetic organic pigment known for its vibrant red color. It is widely used in various applications, including inks, paints, plastics, and textiles. This pigment is part of the azo pigment family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. The chemical structure of C.I. Pigment Red 2 is 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide .
Mechanism of Action
Target of Action
The primary target of the compound, also known as C.I. It is widely used as a pigment in various applications, suggesting that its primary role is to interact with light to produce a specific color .
Mode of Action
The compound’s mode of action is primarily physical rather than biochemical. As a pigment, it absorbs certain wavelengths of light and reflects others. The reflected light is what we perceive as the compound’s color .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C.I. It is generally intended to remain stable and retain its color in various environments .
Result of Action
The primary result of the compound’s action is the production of a specific color. When used in various products, such as paints, inks, or cosmetics, it imparts a red color .
Action Environment
The compound is noted for its good lightfastness, and resistance to water, acids, and alkalis The exact influence of these and other environmental factors on the compound’s efficacy and stability may depend on the specific formulation and use case .
Preparation Methods
C.I. Pigment Red 2 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 2,5-dichloroaniline, which is then coupled with 3-hydroxy-N-phenyl-2-naphthamide. The reaction conditions typically involve acidic media and controlled temperatures to ensure the formation of the desired pigment . Industrial production methods often involve large-scale batch processes to produce the pigment in powder form, which is then processed to achieve the desired particle size and distribution .
Chemical Reactions Analysis
C.I. Pigment Red 2 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the pigment can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Pigment Red 2 has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in various analytical techniques to study the properties of azo compounds.
Biology: The pigment is used in histological staining to highlight specific structures in biological tissues.
Medicine: Research is ongoing to explore the potential use of azo pigments in drug delivery systems.
Comparison with Similar Compounds
C.I. Pigment Red 2 is often compared with other azo pigments, such as C.I. Pigment Red 112 and C.I. Pigment Red 146. While all these pigments share the azo group, they differ in their specific chemical structures and properties:
C.I. Pigment Red 112: Slightly more yellowish than C.I.
C.I. Pigment Red 146: Bluish-red pigment with good solvent resistance, heat stability, and light fastness. The uniqueness of C.I. Pigment Red 2 lies in its specific shade of red and its application versatility across various industries.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-15-10-11-19(25)20(13-15)27-28-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)26-16-7-2-1-3-8-16/h1-13,29H,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJSTOXKASOAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2 | |
Record name | PIGMENT RED 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025914 | |
Record name | Pigment Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish red solid with a tint of pink or dark red powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid | |
Record name | PIGMENT RED 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | PIGMENT RED 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6041-94-7 | |
Record name | PIGMENT RED 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pigment Red 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6041-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pigment Red 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pigment Red 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Melting Point |
590 to 592 °F (NTP, 1992) | |
Record name | PIGMENT RED 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20920 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of C.I. Pigment Red 2 and what is its crystal structure?
A1: C.I. Pigment Red 2, chemically known as 1′-(2,5-dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene, likely exists in the hydrazone tautomer form. [, ] X-ray diffraction studies revealed that it crystallizes in the monoclinic system with the space group P2i/c. [, ] The unit cell contains four molecules and exhibits specific cell parameters (a = 10.309 Å, b = 9.051 Å, c = 21.991 Å, β = 104.33°). [, ] The molecule exhibits a generally planar structure due to intramolecular hydrogen bonding and steric hindrance. [] The molecules arrange themselves in columns with alternating antiparallel orientations, held together by van der Waals forces. []
Q2: What are the challenges associated with indexing the powder diffraction pattern of C.I. Pigment Red 2?
A2: Indexing the powder diffraction pattern of C.I. Pigment Red 2 presents challenges due to multiple indexing possibilities. [] To overcome this, comparing the powder pattern with single-crystal intensities helps reduce ambiguity and allows for a more accurate indexing. []
Q3: Are there any available resources to aid in the structural analysis of C.I. Pigment Red 2?
A3: Yes, preliminary single-crystal data and powder patterns for C.I. Pigment Red 2 are available. [] These resources can be valuable for researchers performing structural analysis and characterization of this compound.
- The crystal structure of C.I. Pigment Red 2, 1'-(2,5-dichlorophenyl)azo-2'hydroxy-3'-phenylamidonaphthalene.
- Crystal data for C.I. Pigment Red 2:1'‐(2,5‐dichlorophenyl)azo‐2'‐hydroxy‐3'‐phenylamidonaphthalene.
- The crystal structure of C.I. Pigment Red 2, 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene.
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